N-(benzo[d]thiazol-5-yl)-3-butoxybenzamide
Description
N-(benzo[d]thiazol-5-yl)-3-butoxybenzamide is a synthetic small molecule characterized by a benzamide backbone linked to a benzo[d]thiazol-5-yl moiety via an amide bond. This structural motif is common in drug discovery, as thiazole derivatives are known for diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-3-9-22-15-6-4-5-13(10-15)18(21)20-14-7-8-17-16(11-14)19-12-23-17/h4-8,10-12H,2-3,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVYRJHLJYGBBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-3-butoxybenzamide typically involves the coupling of a benzothiazole derivative with a butoxybenzamide moiety. One common method involves the reaction of 2-aminobenzothiazole with 3-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-3-butoxybenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogenating agents, nucleophiles like amines or thiols, organic solvents such as dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated benzothiazoles, substituted benzothiazoles.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex molecules and can act as a ligand in coordination chemistry.
- Reactivity : It participates in various chemical reactions, including oxidation to form sulfoxides or sulfones and reduction to yield amine derivatives.
Biology
- Antimicrobial Activity : N-(benzo[d]thiazol-5-yl)-3-butoxybenzamide has been investigated for its potential as an antimicrobial agent against various bacterial and fungal strains. Studies show promising results against pathogens like Mycobacterium tuberculosis and Staphylococcus aureus .
- Anticancer Properties : The compound exhibits significant anticancer activity, particularly against cancer cell lines such as HeLa and A549. Mechanistic studies indicate that it may inhibit key enzymes involved in cell proliferation and induce apoptosis through pathways involving procaspase activation .
Medicine
- Therapeutic Applications : this compound is being explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections. It has shown efficacy in reducing inflammatory cytokines and promoting apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties, influencing the production of key molecules involved in inflammation and cartilage destruction .
Industry
- Material Development : In industrial applications, this compound is utilized in the development of new materials with specific properties such as fluorescence or conductivity. Its unique chemical structure allows for the creation of innovative dyes and pigments .
Antitumor Efficacy
A study evaluating various benzothiazole derivatives demonstrated that compounds similar to this compound significantly inhibited cancer cell proliferation in vitro. For example, one derivative exhibited strong anticancer effects against A431 and A549 cell lines, reducing inflammatory cytokines while promoting apoptosis .
Mechanistic Insights
Detailed mechanistic studies revealed that certain derivatives could inhibit both AKT and ERK signaling pathways critical for cancer cell survival. This dual inhibition suggests a multifaceted approach for developing therapeutic agents targeting cancer .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-3-butoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. Molecular docking studies have shown that it can bind to the active sites of enzymes, thereby blocking their activity and leading to cell death .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Scaffold Variations
- Thiazole-Containing Benzamides: N-(4-(Thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide derivatives (): These compounds feature a pyrrolidine-carboxamide scaffold instead of a benzamide, with thiazol-5-yl groups attached to aromatic rings. The (2S,4R) stereochemistry in these derivatives may enhance target specificity compared to the planar benzamide structure of the query compound. (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide (): Incorporates a dioxothiazolidinone ring conjugated to the benzamide, introducing additional hydrogen-bonding sites absent in the query compound.
Substituent Effects
- Butoxy vs. Methoxy/Alkyl Groups :
The 3-butoxy group in the query compound provides greater steric bulk and lipophilicity compared to smaller substituents (e.g., methoxy or methyl groups) in analogs like N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine (). This difference may influence solubility and metabolic stability .
Antibacterial Activity
- Hybrid Thiazoles Linked to Azo-Sulfamethoxazole (): These compounds inhibit bacterial folic acid synthesis by targeting dihydrofolate reductase (DHFR). While the query compound lacks a sulfonamide group, its thiazole moiety may still interact with bacterial enzymes, though potency likely depends on substituent optimization.
Data Tables
Table 1: Structural and Functional Comparison of Thiazole-Containing Compounds
Biological Activity
N-(benzo[d]thiazol-5-yl)-3-butoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include a benzothiazole moiety and a butoxybenzamide group. This structure contributes to its biological properties, making it a candidate for various pharmacological applications.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit anticancer properties . For instance, derivatives of benzothiazole have been shown to inhibit the proliferation of cancer cell lines such as Hep3B and HeLa. In one study, specific derivatives induced cell cycle arrest at the G2-M phase, suggesting their potential as anticancer agents through mechanisms that involve inhibiting cyclooxygenase enzymes and affecting tumor microenvironments .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Hep3B | TBD | Cyclooxygenase inhibition |
| Benzothiazole derivative 1 | HeLa | TBD | Cell cycle arrest |
| Benzothiazole derivative 2 | MCF-7 | TBD | Apoptosis induction |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties . Studies indicate that similar compounds demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these compounds vary based on their structural modifications, which influence their interaction with microbial targets .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | Escherichia coli | TBD | Bactericidal |
| Benzothiazole derivative A | Staphylococcus aureus | TBD | Bacteriostatic |
| Benzothiazole derivative B | Bacillus subtilis | TBD | Bactericidal |
The biological activity of this compound is attributed to its molecular interactions with specific targets in cells. The compound is believed to inhibit cyclooxygenase enzymes, leading to reduced levels of inflammatory mediators. Additionally, it may induce apoptosis in cancer cells through pathways involving caspases and other pro-apoptotic factors .
Case Studies
- Antitumor Efficacy in Hepatocellular Carcinoma : A study focused on the effects of benzothiazole derivatives on Hep3B cells revealed that certain compounds significantly reduced α-fetoprotein secretion, a marker for liver cancer progression. The results indicated that these compounds could serve as potential therapeutic agents in hepatocellular carcinoma treatment .
- Antibacterial Screening : In an investigation of antimicrobial activity, several benzothiazole derivatives were screened against standard bacterial strains. The study found that compounds with electron-donating substituents exhibited enhanced activity against E. coli and S. aureus, highlighting the importance of structural modifications in developing effective antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
